molecular formula C6H4F2OS B2788815 2-Thiophenecarboxaldehyde, 5-(difluoromethyl)- CAS No. 153026-81-4

2-Thiophenecarboxaldehyde, 5-(difluoromethyl)-

Cat. No. B2788815
CAS RN: 153026-81-4
M. Wt: 162.15
InChI Key: FEFQMHVWDLIOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenecarboxaldehyde is an organosulfur compound with the formula C5H4OS. It is one of two isomeric thiophenecarboxaldehydes . It is a colorless liquid that often appears amber after storage . It is a versatile precursor to many drugs including eprosartan, Azosemide, and Teniposide .


Molecular Structure Analysis

The molecular structure of 2-Thiophenecarboxaldehyde is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Thiophenecarboxaldehyde are as follows: It has a boiling point of 198 °C , a density of 1.2 g/mL at 25 °C , and a refractive index of 1.591 .

Safety and Hazards

According to the safety data sheet, 2-Thiophenecarboxaldehyde is a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause an allergic skin reaction. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

5-(difluoromethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2OS/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFQMHVWDLIOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)thiophene-2-carbaldehyde

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